An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2-bromo-4,7-dichloro-1,3-benzothiazole
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 2-bromo-4,7-dichloro-1,3-benzothiazole
Executive Summary
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-bromo-4,7-dichloro-1,3-benzothiazole (CAS No. 1849-68-9).[1] As a compound of interest in synthetic chemistry and drug development, its structural elucidation is paramount. In the absence of publicly available, peer-reviewed experimental NMR data for this specific molecule, this guide employs a predictive methodology grounded in established NMR principles and substituent effect analysis from closely related benzothiazole analogues.[2][3][4] We present a logical framework for estimating the chemical shifts, propose a robust experimental protocol for the empirical validation of these predictions, and provide the necessary theoretical foundation for researchers working with this and similar halogenated heterocyclic systems.
Introduction to 2-bromo-4,7-dichloro-1,3-benzothiazole
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[5][6][7] The introduction of halogen substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making compounds like 2-bromo-4,7-dichloro-1,3-benzothiazole valuable intermediates or final targets in discovery programs.
Accurate structural confirmation via NMR is a critical step in the synthesis and characterization of such molecules. This guide addresses the analytical challenge posed by the current lack of published spectral data by providing a comprehensive, predicted NMR profile.
Molecular Structure and Atom Numbering
The structure and standard IUPAC numbering for the benzothiazole ring system are presented below. This numbering is used for all subsequent spectral assignments.
Figure 1: Molecular structure of 2-bromo-4,7-dichloro-1,3-benzothiazole with IUPAC numbering.
Foundational Principles: Substituent Effects on Benzothiazole NMR Spectra
The chemical shift of each nucleus is dictated by its local electronic environment. In aromatic systems like benzothiazole, the positions of NMR signals are primarily influenced by the interplay of inductive and resonance effects of the substituents.
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Electronegativity and Inductive Effects: The halogen atoms (Br and Cl) are highly electronegative. They withdraw electron density from the carbons to which they are attached (the α-carbon) through the sigma bond network. This "deshielding" effect causes the α-carbon and, to a lesser extent, adjacent nuclei to resonate at a higher chemical shift (further downfield).
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Resonance Effects: Halogens also possess lone pairs of electrons that can be donated into the π-system of the aromatic ring. This resonance effect increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift). For halogens, the inductive effect is generally stronger and dominates the overall electronic influence, though resonance cannot be entirely discounted.
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Anisotropic Effects: The π-electron cloud of the aromatic ring generates its own magnetic field. Protons attached to the ring lie in a deshielding region, causing them to appear at high chemical shifts (typically >7.0 ppm).
In 2-bromo-4,7-dichloro-1,3-benzothiazole, the cumulative impact of three powerful electron-withdrawing halogens is expected to shift most signals downfield relative to the unsubstituted parent benzothiazole.[8]
Predicted ¹H NMR Spectrum
The benzene portion of the molecule contains two protons, at the C5 and C6 positions. These two protons are adjacent to each other and are expected to form a coupled spin system.
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H5 Signal: This proton is ortho to the chlorine-bearing C4. The strong inductive effect of the chlorine atom at C4 will significantly deshield H5, shifting it downfield.
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H6 Signal: This proton is ortho to the chlorine-bearing C7. Similarly, it will be deshielded by the C7 chlorine.
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Coupling: As H5 and H6 are ortho to each other, they will exhibit spin-spin coupling, resulting in a doublet for each signal. The expected coupling constant (³JHH) for aromatic ortho protons is typically in the range of 7–9 Hz.
Given the electronic environment, a slight difference in their chemical shifts is anticipated, leading to a distinct AX-type doublet system.
Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent at 400 MHz)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 7.55 - 7.65 | Doublet (d) | ~8.5 | Deshielded by the strong inductive effect of the adjacent chlorine at C4. |
| H6 | 7.40 - 7.50 | Doublet (d) | ~8.5 | Deshielded by the adjacent chlorine at C7. Expected to be slightly upfield of H5 due to reduced influence from the electron-deficient thiazole moiety. |
Predicted ¹³C NMR Spectrum
The prediction of the ¹³C NMR spectrum relies on understanding the direct (α) and longer-range (β, γ) effects of each halogen substituent on the carbon skeleton. Computational studies and empirical data from similar structures show that halogen substitution on benzothiazole derivatives has a dramatic and predictable impact on carbon chemical shifts.[9][10][11]
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C2 (Bromo-substituted): The carbon directly attached to bromine will be significantly influenced. While bromine is electronegative, the "heavy atom effect" can sometimes lead to a complex shift pattern. However, based on data for 2-bromobenzothiazole, a downfield shift is expected compared to the unsubstituted C2.[11]
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C4 & C7 (Chloro-substituted): These carbons are directly bonded to highly electronegative chlorine atoms. This will cause a substantial downfield shift (deshielding) for both C4 and C7. These signals are typically sharp but may have lower intensity due to longer relaxation times for quaternary carbons.
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C5 & C6 (Proton-bearing): The shifts of these carbons are influenced by the adjacent chloro-substituents. C5 is ortho to C4-Cl and meta to C7-Cl, while C6 is ortho to C7-Cl and meta to C4-Cl. Both will be shifted downfield relative to their positions in unsubstituted benzothiazole.
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C3a & C7a (Bridgehead Carbons): These quaternary carbons are part of the ring fusion. Their electronic environments are complex. C3a is influenced by the C2-Br and C4-Cl substituents, while C7a is influenced by the C7-Cl and the sulfur atom. Both are expected to be significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent at 100 MHz)
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C2 | 140.0 - 142.0 | Directly attached to bromine; its chemical shift is strongly influenced by the halogen.[11] |
| C3a | 148.0 - 150.0 | Bridgehead carbon, deshielded by the adjacent nitrogen and the C4-Cl substituent. |
| C4 | 133.0 - 135.0 | Directly attached to chlorine, resulting in a strong downfield (deshielding) effect. |
| C5 | 127.0 - 129.0 | Deshielded by the ortho chlorine at C4. |
| C6 | 125.0 - 127.0 | Deshielded by the ortho chlorine at C7. |
| C7 | 129.0 - 131.0 | Directly attached to chlorine, resulting in a strong downfield (deshielding) effect. |
| C7a | 130.0 - 132.0 | Bridgehead carbon, deshielded by the adjacent sulfur atom and the C7-Cl substituent. |
Proposed Experimental Protocol for Validation
To empirically validate the predicted chemical shifts, a systematic, multi-step NMR analysis is required. This protocol ensures the collection of high-quality, unambiguous data.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 10-15 mg of 2-bromo-4,7-dichloro-1,3-benzothiazole.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Use a standard pulse program (e.g., 'zg30') with a 30-degree pulse angle.
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Set the spectral width to cover a range of 0 to 10 ppm.
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Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 'zgpg30').
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Set the spectral width to cover a range of 0 to 160 ppm.
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Use a sufficient relaxation delay (e.g., 2 seconds) to allow for the observation of quaternary carbons.
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A large number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
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2D NMR for Unambiguous Assignment (Recommended):
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COSY (Correlation Spectroscopy): To confirm the H5-H6 coupling relationship.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals (H5, H6) with their directly attached carbons (C5, C6).
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations. This is crucial for assigning the quaternary carbons by observing correlations from H5 and H6 to carbons like C3a, C4, C7, and C7a.
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Experimental Workflow Diagram
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